2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide
Overview
Description
2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromophenoxy and indazolyl groups in this compound suggests potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Formation of 1H-indazole-5-amine: This can be synthesized through various methods, including the cyclization of appropriate hydrazine derivatives.
Coupling Reaction: The final step involves coupling 4-bromophenoxyacetic acid with 1H-indazole-5-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the indazole ring.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and neurological disorders.
Biological Studies: It can be used to study the biological activities of indazole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular mechanisms.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1H-indazol-5-yl)acetamide
- 2-(4-fluorophenoxy)-N-(1H-indazol-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(1H-indazol-5-yl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-indazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-1-4-13(5-2-11)21-9-15(20)18-12-3-6-14-10(7-12)8-17-19-14/h1-8H,9H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTWPQIOBQDMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)NN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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